3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Description
3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a methoxy group, and a piperidinyl moiety, which contribute to its distinctive properties.
Properties
IUPAC Name |
3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-17-9-8-14(12-16(17)21-10-3-2-7-18(21)22)20-26(23,24)15-6-4-5-13(19)11-15/h4-6,8-9,11-12,20H,2-3,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKSTNVBRXYQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the piperidinyl intermediate: This step involves the reaction of a suitable piperidine derivative with an appropriate reagent to introduce the oxo group.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxo group in the piperidinyl moiety can be reduced to form a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the oxo group can produce a hydroxyl-substituted piperidine.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is utilized as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives with enhanced properties.
Biology
The compound has been studied for its potential biological activities , including enzyme inhibition and receptor binding. Research indicates that it may interact with specific molecular targets, modulating their activity through the formation of hydrogen bonds and van der Waals interactions due to the fluorine and methoxy groups. This interaction is crucial for its potential therapeutic effects.
Medicine
In medicinal chemistry, ongoing research aims to explore the compound's potential as a therapeutic agent for various diseases. Preliminary studies suggest that it may exhibit anti-inflammatory or antitumor properties, making it a candidate for drug development.
Industry
This compound is also used in the development of new materials and as a precursor for synthesizing specialty chemicals. Its versatility makes it valuable in industrial applications where specific chemical properties are required.
Case Studies
- Enzyme Inhibition Studies : Recent studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in disease processes. For instance, docking studies have shown promising results in targeting enzymes related to cancer progression.
- Therapeutic Potential : A study published in a peer-reviewed journal highlighted the compound's potential as a lead candidate for developing new anti-inflammatory drugs. The findings suggested significant efficacy in preclinical models.
- Material Development : Industrial applications have included using this compound as a precursor in synthesizing novel polymers with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in binding to enzymes or receptors, modulating their activity. The piperidinyl moiety may interact with hydrophobic pockets in the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- 3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Uniqueness
3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.
Biological Activity
3-Fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following components:
- Fluorine Atom : Enhances binding affinity and selectivity.
- Methoxy Group : Contributes to lipophilicity and potential receptor interactions.
- Piperidinyl Moiety : Increases stability and bioavailability.
The molecular formula is , with a molecular weight of approximately 368.42 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperidinyl Intermediate : Reaction between a piperidine derivative and a phenyl compound.
- Introduction of the Fluorine Atom : Utilization of fluorinating agents like diethylaminosulfur trifluoride (DAST).
- Methoxylation : Methylation using methyl iodide or dimethyl sulfate.
- Sulfonamide Formation : Reaction with sulfonyl chloride derivatives.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. The antioxidant mechanisms are primarily linked to its ability to scavenge free radicals and inhibit lipid peroxidation.
Antibacterial Activity
Studies have demonstrated that this compound possesses antibacterial properties against various strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, making it a candidate for further development in antibiotic therapies.
Enzyme Inhibition
This compound has been utilized in biochemical assays to study enzyme inhibition, particularly targeting specific enzymes related to metabolic pathways. The mechanism involves binding to the active site of enzymes, thereby modulating their activity.
Research Findings
A summary of key findings from various studies is presented in the table below:
| Study | Findings | Methodology |
|---|---|---|
| Alam et al. (2022) | Significant inhibitory effects on cancer cell lines (MCF-7, HCT-116) | In vitro assays |
| Bajaj et al. (2022) | Cytotoxicity against breast cancer cell lines; IC50 values comparable to standard drugs | MTT assay |
| Chortani et al. (2022) | Antibacterial activity with MIC values indicating effectiveness against gram-positive and gram-negative bacteria | Microbiological assays |
Case Studies
-
Case Study on Cancer Cell Lines :
- In a recent study, the compound showed an IC50 value of 24.74 µM against MCF-7 cells, demonstrating potential as an anticancer agent comparable to established drugs like 5-Fluorouracil.
-
Case Study on Antibacterial Efficacy :
- The compound was tested against E. coli and S. aureus, yielding MIC values of 10 μg/mL and 15 μg/mL respectively, indicating strong antibacterial properties suitable for therapeutic applications.
Q & A
Q. What synthetic strategies are commonly employed for preparing 3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Sulfonamide Coupling : React 3-fluorobenzenesulfonyl chloride with a substituted aniline derivative (e.g., 4-methoxy-3-(2-oxopiperidin-1-yl)aniline) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
Piperidinone Introduction : The 2-oxopiperidin-1-yl group can be introduced via cyclization of a pre-functionalized amine intermediate using ketone or ester precursors under acidic or basic conditions .
Key purification steps include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks to confirm the sulfonamide linkage (e.g., NH proton at δ 10–12 ppm) and the methoxy group (δ 3.8–4.0 ppm). The 2-oxopiperidin-1-yl group shows distinct carbonyl signals at ~170 ppm in 13C-NMR .
- IR Spectroscopy : Confirm sulfonamide S=O stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly between the sulfonamide NH and the piperidinone carbonyl oxygen .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Vary substituents on the phenyl rings (e.g., replace methoxy with ethoxy, modify fluorine position) and the piperidinone moiety (e.g., introduce methyl groups or replace oxygen with sulfur) .
- Biological Assays : Test analogs against target proteins (e.g., tyrosine phosphatase 1B) using enzyme inhibition assays (IC50 determination) and cell-based models .
- Computational Docking : Use molecular docking tools (e.g., GOLD, AutoDock) to predict binding modes. For example, the 3-fluoro group may enhance hydrophobic interactions with enzyme pockets, as seen in analogous sulfonamides with GOLD scores >60 .
Q. How should researchers resolve contradictions in binding affinity data across different assays?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to rule out technical artifacts.
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) or surfactants to mitigate aggregation, which can artificially lower apparent affinity .
- Structural Analysis : Perform molecular dynamics simulations to assess conformational flexibility of the 2-oxopiperidin-1-yl group, which may influence binding in different pH or ionic conditions .
Q. What computational approaches predict the metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s QikProp or ADMET Predictor to estimate cytochrome P450 metabolism sites (e.g., demethylation of the methoxy group) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies for the sulfonamide and piperidinone groups to identify labile sites prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
